Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate
Overview
Description
Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate is a chemical compound with the CAS Number: 864448-41-9 . It has a molecular weight of 228.29 . The compound is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H20N2O3/c1-11(2,3)16-10(14)13-4-8-6-15-7-9(5-13)12-8/h8-9,12H,4-7H2,1-3H3 . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm^3, a boiling point of 324.9±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . Its enthalpy of vaporization is 56.7±3.0 kJ/mol, and it has a flash point of 150.3±27.9 °C . The compound has a molar refractivity of 59.1±0.3 cm^3, and its polar surface area is 51 Å^2 .Scientific Research Applications
Chiral Ligand Synthesis
Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate has been utilized in the synthesis of chiral 2-endo-substituted 9-oxabispidines. These compounds have been applied as chiral ligands in the Pd(II)-catalyzed oxidative kinetic resolution of secondary alcohols, demonstrating good to excellent selectivity factors (Breuning et al., 2009).
Molecular Structure Analysis
The compound has been synthesized as a cyclic amino acid ester and characterized using techniques like 1H NMR spectroscopy and high-resolution mass spectrometry. Its molecular structure was determined through single crystal X-ray diffraction analysis (Moriguchi et al., 2014).
Synthesis of Diazabicyclo[3.3.1]nonane Derivatives
This compound has been involved in the synthesis of various derivatives of 3,7-diazabicyclo[3.3.1]nonane, which are important for understanding the behavior of these compounds under different conditions, such as electron impact studies (Kuznetsov et al., 1990).
Conformational Studies
The compound has been used in studies focusing on the conformation and molecular structure of amides derived from 3,7-dimethyl-9-amino-3,7-diazabicyclo[3.3.1]nonane-9-carboxamide. These studies involve 1H and 13C NMR spectroscopy and X-ray diffraction analysis to understand the compounds' preferred conformation in various solvents (Fernández et al., 1992).
Spirocyclic Compounds Synthesis
It's involved in the synthesis of spirocyclic 3-oxotetrahydrofurans, which serve as scaffolds for preparing other potential biologically active heterocyclic compounds. This highlights its role in creating new molecular structures with potential therapeutic applications (Moskalenko & Boev, 2014).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-11(2,3)16-10(14)13-4-8-6-15-7-9(5-13)12-8/h8-9,12H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYYVJJWPPNEPGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2COCC(C1)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70697047 | |
Record name | tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70697047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
864448-41-9 | |
Record name | tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70697047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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